(2-(Methylthio)pyrimidin-5-yl)methanol
Overview
Description
2-(Methylthio)pyrimidin-5-yl)methanol, also known as MTPM, is a novel small molecule that has been widely studied for its potential applications in synthetic chemistry, medicinal chemistry, and drug development. MTPM is a heterocyclic compound containing both nitrogen and sulfur atoms, and has been found to possess a variety of interesting properties, such as fluorescence, photostability, and hydrogen-bonding ability. In addition, MTPM has been found to have several biochemical and physiological effects, which make it a promising candidate for use in a range of scientific research applications.
Scientific Research Applications
Reduction of Pyrimidine Derivatives
- Application Summary : “(2-(Methylthio)pyrimidin-5-yl)methanol” is used in the reduction of pyrimidine derivatives. The reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate by LiAlH4 afforded ethyl 2-methylthio- (or 2-ethoxy)-1,6-dihydropyrimidine-5-carboxylate as the main product .
- Methods of Application : The reduction of 1 by LiAlH4 was conducted in tetrahydrofuran or ether. After the reaction mixture was hydrolysed with a little water, the residue was purified by column chromatography to give ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate (3) as the major product .
- Results or Outcomes : The expected methanol was isolated as only a byproduct. This paper deals with the unique reactions of pyrimidine derivatives with LiAlH4 .
properties
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIJWLQVULZDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622023 | |
Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylthio)pyrimidin-5-yl)methanol | |
CAS RN |
19858-50-5 | |
Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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